molecular formula C20H14F4N2O2 B6547498 1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 946279-79-4

1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547498
CAS No.: 946279-79-4
M. Wt: 390.3 g/mol
InChI Key: WQCPOWOCYUDJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridine-3-carboxamide derivative featuring a 2-fluorophenylmethyl group at the 1-position and a 2-(trifluoromethyl)phenyl substituent at the N-amide position. Its molecular formula is C₂₀H₁₃F₄N₂O₂ (calculated molecular weight: 404.33 g/mol).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-7-3-1-5-13(16)11-26-12-14(9-10-18(26)27)19(28)25-17-8-4-2-6-15(17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPOWOCYUDJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide , often referred to as a dihydropyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F3N2O2C_{17}H_{15}F_{3}N_{2}O_{2}, with a molecular weight of approximately 348.31 g/mol. The structure features a dihydropyridine ring system, which is known for its diverse biological properties.

Structural Characteristics

  • Dihydropyridine Core : Central to its activity, this structure is often associated with calcium channel blockers and antihypertensive agents.
  • Fluorinated Aromatic Moieties : The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinities.

Antimicrobial Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of dihydropyridines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of cell wall synthesis and disruption of membrane integrity. In vitro studies have demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Dihydropyridine derivatives have also been evaluated for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.

  • Case Study : A study demonstrated that a related dihydropyridine compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Cardiovascular Effects

Given the structural similarity to known calcium channel blockers, it is hypothesized that this compound may exhibit cardiovascular effects.

  • Potential Mechanism : By modulating calcium ion influx in cardiac myocytes, it may reduce myocardial contractility and lower blood pressure. Preliminary data suggests a dose-dependent decrease in heart rate in animal models .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesMechanism of Action
AntimicrobialStaphylococcus aureus15.625 - 125 µMInhibition of cell wall synthesis
AnticancerMCF-7 (breast cancer)~10 µMInduction of apoptosis
CardiovascularCardiac myocytesNot yet quantifiedModulation of calcium influx

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various derivatives showed promising results against MRSA strains with MBIC values indicating effective biofilm disruption capabilities.
  • Anticancer Activity :
    • In vitro assays revealed that the compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase-3 activity.
  • Cardiovascular Impact :
    • Animal studies indicated a significant reduction in systolic blood pressure upon administration, suggesting potential use as an antihypertensive agent.

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive Activity :
    • Dihydropyridines are widely recognized for their ability to function as calcium channel blockers. Research indicates that derivatives like this compound can effectively reduce blood pressure by inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation .
  • Anticancer Properties :
    • Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity. The presence of fluorinated groups can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against various cancer cell lines .
  • Neuroprotective Effects :
    • There is emerging evidence that dihydropyridine derivatives may offer neuroprotective benefits. They may help in reducing oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 1-[(2-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. Variations in the synthesis can lead to derivatives with modified biological activity.

  • Study on Antihypertensive Effects :
    • A clinical trial evaluated the efficacy of a related dihydropyridine compound in patients with hypertension. Results showed significant reductions in systolic and diastolic blood pressure compared to placebo controls, supporting the potential use of this class of compounds in managing hypertension .
  • Research on Anticancer Activity :
    • In vitro studies demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest . This suggests that further exploration of this compound could yield promising anticancer therapies.
  • Neuroprotective Mechanisms :
    • A study investigating the neuroprotective effects of dihydropyridines found that these compounds reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This highlights their potential role in developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Rings

The compound’s closest analogs differ in the substitution patterns on the phenyl rings. For example:

  • 1-[(3,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (CAS: 338782-47-1) replaces the 2-fluorophenyl group with a 3,4-dichlorophenylmethyl moiety and positions the trifluoromethyl group at the 3-position of the phenyl ring. This increases molecular weight (441.23 g/mol) and likely alters solubility and receptor-binding interactions due to chlorine’s larger atomic radius and electronegativity compared to fluorine .
  • 6-Oxo-N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS: 338783-67-8) replaces the 2-fluorophenylmethyl group with a 3-(trifluoromethyl)phenylmethyl group, significantly enhancing lipophilicity and steric bulk, which may impact membrane permeability .

Core Scaffold Modifications

Compounds with analogous carboxamide scaffolds but divergent heterocyclic cores include:

  • N-{4-fluoro-5-[2-(morpholin-4-yl)pyrimidin-5-yl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl}-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (CAS: 2254706-21-1) integrates a pyrimidine-morpholine hybrid and a trimethylpiperazine group, introducing hydrogen-bonding and solubility-enhancing motifs absent in the target compound .

Key Comparative Data Table

Compound Name / Identifier Substituent at 1-Position Substituent at N-Amide Position Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-Fluorophenylmethyl 2-(Trifluoromethyl)phenyl 404.33 Reference standard
CAS: 338782-47-1 3,4-Dichlorophenylmethyl 3-(Trifluoromethyl)phenyl 441.23 Chlorine substitution; para-trifluoromethyl
CAS: 338783-67-8 3-(Trifluoromethyl)phenylmethyl 3-(Trifluoromethyl)phenyl 463.35 Dual trifluoromethyl groups
AroCageDB: IWH 2,4-Dimethylbenzyl Unsubstituted 284.34 Non-fluorinated; alkyl substituents

Implications of Structural Differences

  • Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups enhance electrophilicity and metabolic stability compared to chlorine or methyl groups, as seen in the dichlorophenyl analog .
  • Solubility : Morpholine-containing analogs (e.g., CAS: 2254706-21-1) exhibit improved aqueous solubility due to polar heterocycles, whereas the target compound’s fluorinated groups prioritize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.